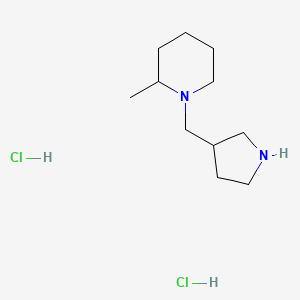
2-甲基-1-(3-吡咯烷基甲基)哌啶二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1-(3-pyrrolidinylmethyl)piperidine dihydrochloride is a chemical compound with the molecular formula C11H24Cl2N2 and a molecular weight of 255.22766 g/mol . It is a piperidine derivative, which is a class of compounds known for their diverse pharmacological activities.
科学研究应用
2-Methyl-1-(3-pyrrolidinylmethyl)piperidine dihydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
准备方法
The synthesis of 2-Methyl-1-(3-pyrrolidinylmethyl)piperidine dihydrochloride typically involves the reaction of 2-methylpiperidine with pyrrolidine in the presence of a suitable catalyst and solvent. The reaction conditions may vary, but common methods include:
Catalysts: Acidic or basic catalysts to facilitate the reaction.
Solvents: Organic solvents such as ethanol or methanol.
Temperature: The reaction is usually carried out at elevated temperatures to ensure complete conversion.
化学反应分析
2-Methyl-1-(3-pyrrolidinylmethyl)piperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced piperidine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring is substituted with different functional groups using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
作用机制
The mechanism of action of 2-Methyl-1-(3-pyrrolidinylmethyl)piperidine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may modulate the activity of these receptors, leading to changes in neurotransmitter release and signaling pathways. The exact pathways involved are still under investigation .
相似化合物的比较
2-Methyl-1-(3-pyrrolidinylmethyl)piperidine dihydrochloride can be compared with other similar compounds, such as:
3-Methyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride: This compound has a similar structure but differs in the position of the methyl group and pyrrolidine ring.
2-Methyl-1-(3-pyrrolidinyl)piperidine dihydrochloride: Another closely related compound with slight structural variations.
属性
CAS 编号 |
1220035-85-7 |
|---|---|
分子式 |
C11H23ClN2 |
分子量 |
218.77 g/mol |
IUPAC 名称 |
2-methyl-1-(pyrrolidin-3-ylmethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C11H22N2.ClH/c1-10-4-2-3-7-13(10)9-11-5-6-12-8-11;/h10-12H,2-9H2,1H3;1H |
InChI 键 |
JUVRSRXMZITWCR-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1CC2CCNC2.Cl.Cl |
规范 SMILES |
CC1CCCCN1CC2CCNC2.Cl |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[2-(Trifluoromethyl)phenoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1456134.png)
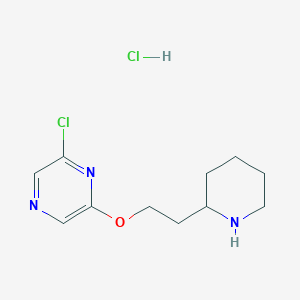
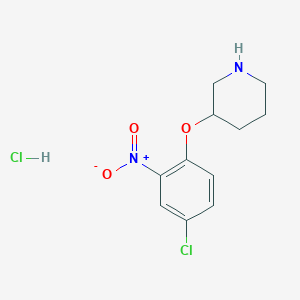
![[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1456139.png)
![2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456141.png)
![N-{3-[2-(2-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride](/img/structure/B1456142.png)
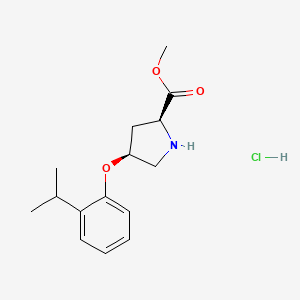
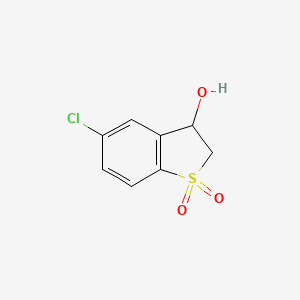
![{4-[4-(Trifluoromethoxy)phenoxy]phenyl}boronic acid](/img/structure/B1456150.png)
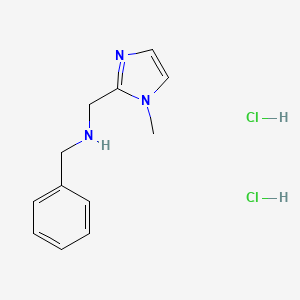
amine](/img/structure/B1456154.png)
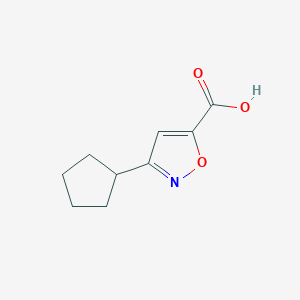
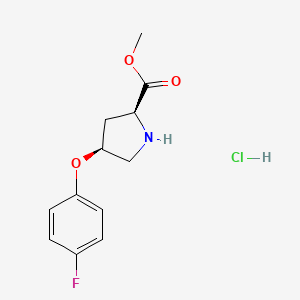
![4-{2-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1456157.png)
